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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Dibromo-6-methoxy-pyridin-2-ylamine: Properties, Structure, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential synthetic pathways for 3...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential synthetic pathways for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine. Given the limited direct experimental data available for this specific isomer, this document leverages data from closely related analogs and foundational chemical principles to offer a predictive and insightful analysis for research and development applications.

Chemical Identity and Structural Elucidation

Molecular Formula: C₆H₆Br₂N₂O

Molecular Weight: 281.94 g/mol

IUPAC Name: 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

The structure of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine features a pyridine ring substituted with two bromine atoms at positions 3 and 5, a methoxy group at position 6, and an amino group at position 2. This specific arrangement of substituents is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Structural Diagram:

Caption: 2D structure of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, based on the analysis of related compounds such as 3,5-Dibromo-2-pyridylamine[1] and various brominated methoxypyridines.[2][3][4][5]

PropertyPredicted Value/InformationBasis for Prediction
Physical Form SolidMost substituted pyridines are solids at room temperature.[3]
Melting Point 100-120 °CBased on the melting point of 3,5-Dibromo-2-pyridylamine (104-105 °C).[1] The methoxy group may slightly alter this.
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water.The presence of the amino and methoxy groups may confer some aqueous solubility, but the dibromo-pyridine core is largely hydrophobic.
pKa The amino group is expected to be basic, while the pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the bromine and methoxy groups.General principles of substituent effects on the basicity of pyridines.

Reactivity and Synthetic Pathways

The synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines. A potential retrosynthetic analysis is presented below.

retrosynthesis target 3,5-Dibromo-6-methoxy-pyridin-2-ylamine precursor1 2-Amino-6-methoxypyridine target->precursor1 Dibromination precursor2 2-Amino-6-hydroxypyridine precursor1->precursor2 Methoxylation precursor3 2,6-Dihalopyridine precursor2->precursor3 Amination

Caption: Retrosynthetic analysis for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine.

Proposed Synthetic Protocol:

A potential forward synthesis could involve the following key steps:

  • Starting Material: A commercially available dihalopyridine, such as 2,6-dichloropyridine.

  • Selective Amination: Introduction of an amino group at the 2-position. This can be a challenging step due to the potential for reaction at both halogenated sites. Reaction conditions would need to be carefully controlled.

  • Methoxylation: Replacement of the remaining halogen at the 6-position with a methoxy group, likely using sodium methoxide.

  • Dibromination: Introduction of two bromine atoms at the 3 and 5 positions. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid.[1][6] The electron-donating nature of the amino and methoxy groups will activate the pyridine ring towards electrophilic substitution.

Detailed Experimental Considerations:

  • Step 1 & 2 (Amination and Methoxylation): The order of these steps may be interchangeable. Performing methoxylation first on a 2,6-dihalopyridine could be advantageous to modulate the reactivity for the subsequent amination step. The synthesis of related 2-Bromo-6-alkylaminopyridines has been achieved through high-pressure and temperature reactions with the corresponding amine.[7]

  • Step 3 (Dibromination): The bromination of aminopyridines is a well-established reaction.[1] The reaction of 2-aminopyridine with bromine in acetic acid yields 2-amino-3,5-dibromopyridine.[8] A similar approach is expected to be effective for 2-amino-6-methoxypyridine. The reaction conditions, such as temperature and stoichiometry of the brominating agent, will need to be optimized to achieve the desired dibrominated product.

Potential Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their capacity for diverse functionalization.

  • Scaffolding for Drug Candidates: The 3,5-dibromo-6-methoxy-pyridin-2-ylamine core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The bromine atoms can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide range of substituents.

  • Intermediate in Organic Synthesis: This compound can be a valuable intermediate for the synthesis of more complex heterocyclic systems.[4][5] For instance, related brominated methoxypyridines are used in the synthesis of compounds targeting dopamine and serotonin receptors.[9]

  • Fragment-Based Drug Discovery: The molecule itself could be screened in fragment-based drug discovery campaigns to identify initial hits against various biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine is not available, the safety precautions should be based on the known hazards of related compounds, such as dibromopyridines and aminopyridines.[10][11][12][13][14]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[11][14]

  • Ingestion: Do not ingest. Harmful if swallowed.[4][13]

Hazard Classifications of Related Compounds:

  • Acute Toxicity: Many brominated pyridines are classified as harmful if swallowed.[13]

  • Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[12][13][14]

  • Respiratory Irritation: May cause respiratory irritation.[12][13]

Conclusion

3,5-Dibromo-6-methoxy-pyridin-2-ylamine represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a solid foundation for its synthesis, handling, and exploration in research endeavors. The proposed synthetic strategies, based on well-established chemical transformations of related pyridine derivatives, offer a clear path for its preparation. As with any novel compound, thorough characterization and safety evaluation are paramount upon its synthesis.

References

  • 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 - ChemicalBook. (2025, July 29).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15).
  • 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem.
  • 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 - MilliporeSigma.
  • 3-Amino-6-bromo-2-methoxypyridine - ChemBK. (2024, April 10).
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents.
  • 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE CAS 89466-18-2 100% factory price.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2003, March 25).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • 2-bromo-6-methoxy-3-nitropyridine | 344296-05-5.
  • 3,5-Dibromopyridine - Jubilant Ingrevia.
  • 3,5-Dibromo-2-pyridylamine | 35486-42-1 - ChemicalBook. (2026, January 13).
  • CAS 163105-89-3: 2-Methoxy-5-pyridineboronic acid - CymitQuimica.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (2023, April 28).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 5-BROMO-6-METHOXY-3-NITRO-PYRIDIN-2-YLAMINE [1017782-09-0] | King-Pharm.

Sources

Exploratory

Comprehensive Technical Guide: Safety, Handling, and Synthetic Applications of 3,5-Dibromo-6-methoxypyridin-2-ylamine

Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 3,5-Dibromo-6-methoxypyridin-2-ylamine (also known as 3,5-dibromo-6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 3,5-Dibromo-6-methoxypyridin-2-ylamine (also known as 3,5-dibromo-6-methoxypyridin-2-amine) is a densely substituted heteroaromatic building block. Featuring two orthogonal reactive bromine sites alongside electron-donating amino and methoxy groups, it offers a versatile platform for divergent cross-coupling reactions. This whitepaper provides a rigorous framework covering its physicochemical properties, safety data, and field-proven handling protocols, culminating in self-validating methodologies for regioselective functionalization.

Chemical Identity & Physicochemical Properties

Accurate identification and understanding of the physicochemical baseline are critical for predicting solubility, reactivity, and analytical behavior during synthesis[1].

PropertyValue
Chemical Name 3,5-Dibromo-6-methoxypyridin-2-amine
CAS Registry Number 1261269-56-0
Molecular Formula C₆H₆Br₂N₂O
Molecular Weight 281.93 g/mol
Structural Features Pyridine core; C2-Amino; C3-Bromo; C5-Bromo; C6-Methoxy
SMILES COC1=C(Br)C=C(Br)C(N)=N1
Storage Requirements 2–8°C, inert atmosphere (Argon/N₂), protect from light

Safety Data Sheet (SDS) & Handling Guidelines

Based on the structural homology to related dihalogenated methoxypyridinamines, this compound exhibits specific acute and chronic hazards that necessitate stringent laboratory controls[2].

Hazard Identification (GHS Classification)
Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation.
STOT (Single Exposure) Category 3H335 : May cause respiratory irritation.

Signal Word: Warning

Engineering Controls & PPE
  • Ventilation: All manipulations of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to mitigate inhalation risks (H335).

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves (minimum 0.12 mm thickness), splash-proof chemical goggles, and a flame-retardant lab coat.

Handling Workflow

HandlingWorkflow Start Receipt of Chemical CAS: 1261269-56-0 PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->FumeHood Weighing Weighing & Dispensing (Static-Free Spatula) FumeHood->Weighing Storage Store at 2-8°C (Dark, Argon Atmosphere) Weighing->Storage Unused Material

Figure 1: Standard operating procedure for the safe handling and storage of the compound.

Mechanistic Insights into Reactivity & Regioselectivity

The synthetic utility of 3,5-dibromo-6-methoxypyridin-2-amine lies in the differential reactivity of the C3 and C5 bromine atoms.

Electronic and Steric Causality:

  • C5-Position (Ortho to Methoxy): The C5 bromine is generally more susceptible to initial oxidative addition by Palladium(0). The methoxy group at C6 is sterically planar and inductively electron-withdrawing (though resonance-donating), making the C5-Br bond slightly more polarized and accessible for cross-coupling[3].

  • C3-Position (Ortho to Amino): The C3 bromine is notoriously challenging to functionalize. The proximal free amino group (-NH₂) at C2 can coordinate with the Pd(II) center after oxidative addition, forming a stable metallacycle that retards transmetalation[4]. Furthermore, the amidine-like structure of the 2-aminopyridine motif can competitively chelate the catalyst, leading to catalyst poisoning or homocoupling[4].

To overcome the C3-coordination trap, specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos or RuPhos) must be employed to force the reductive elimination step and prevent off-target chelation[4].

CatalyticCycle Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (Preferentially at C5-Br) Pd0->OxAdd Substrate Transmet Transmetalation (Arylboronic Acid + Base) OxAdd->Transmet Normal Pathway Trap Pd(II) Chelation Trap (Inhibited at C3 by -NH2) OxAdd->Trap If reacting at C3 RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration Product C5-Arylated Product (Major Regioisomer) RedElim->Product Yield

Figure 2: Pd-catalyzed cross-coupling cycle highlighting the C3-chelation trap and C5 preference.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a visual or analytical checkpoint to ensure the reaction is proceeding correctly before committing further reagents.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

This protocol leverages the inherent electronic preference of the C5 position using standard Pd(dppf)Cl₂ catalysis.

  • Preparation: In an oven-dried Schlenk flask, combine 3,5-dibromo-6-methoxypyridin-2-amine (1.0 equiv), arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Validation Checkpoint 1): Add a 4:1 mixture of 1,4-Dioxane and aqueous K₂CO₃ (2.0 M). Sparge the biphasic mixture with Argon for 15 minutes.

    • Self-Validation: The absence of dissolved oxygen is confirmed when the mixture transitions to a homogeneous deep red/orange color upon heating, without the premature precipitation of black Pd(0) particles.

  • Heating: Heat the mixture to 80°C for 4 hours under Argon.

  • Reaction Monitoring (Validation Checkpoint 2): Perform TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The starting material (UV active, blue fluorescence) should be consumed, replaced by a single lower-Rf spot. If two new spots appear, over-coupling at C3 has occurred; reduce the temperature to 70°C in subsequent runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination at C3

To force reactivity at the sterically hindered and coordinating C3 position (assuming C5 has been previously protected or functionalized), bulky ligands are mandatory[4].

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous Toluene. Stir for 10 minutes.

    • Self-Validation: The solution must shift from dark purple (Pd₂(dba)₃) to a dark reddish-brown, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Reagent Addition: Add the C5-functionalized 3-bromo-6-methoxypyridin-2-amine derivative (1.0 equiv), the secondary amine (1.2 equiv), and LiHMDS (1.0 M in THF, 2.5 equiv)[4].

  • Thermal Activation: Seal the vessel and heat to 65°C for 12 hours.

    • Self-Validation: The use of LiHMDS (a strong, non-nucleophilic base) ensures the deprotonation of the amine without hydrolyzing the methoxy group. If the reaction mixture turns black within the first hour, the BrettPhos ligand has failed to prevent the C2-amino group from chelating the Pd center, leading to catalyst death.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl, extract with DCM, and purify.

References

  • chembuyersguide.com . 3,5-DIBROMO-6-METHOXYPYRIDIN-2-AMINE CAS:1261269-56-0. Retrieved from: [Link]

  • National Institutes of Health (NIH) / Organic Letters . Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS) . Chiral Hexahalogenated 4,4′-Bipyridines. Retrieved from: [Link]

Sources

Foundational

Structural Elucidation of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine: A Comprehensive Guide to X-ray Crystallography and Intermolecular Network Analysis

Executive Summary The compound 3,5-Dibromo-6-methoxy-pyridin-2-ylamine (CAS 1261269-56-0) is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and transition-metal-catalyzed cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-Dibromo-6-methoxy-pyridin-2-ylamine (CAS 1261269-56-0) is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions. While routine analytical techniques like 1H and 13C NMR provide bulk connectivity data, they often fail to unambiguously confirm the regiochemistry of heavily substituted aromatic rings lacking adjacent protons.

This whitepaper provides an authoritative, self-validating methodological guide for determining the single-crystal X-ray structure of this molecule. By detailing the causality behind crystal growth, data collection, and phase refinement, this guide empowers researchers to accurately map both the primary molecular geometry and the complex supramolecular networks—specifically hydrogen and halogen bonding—that dictate the solid-state behavior of halogenated pyridines.

Structural Rationale & Causality in Experimental Design

The Necessity of X-ray Diffraction over NMR

In highly substituted pyridines, the absence of scalar coupling (J-coupling) between adjacent ring protons makes assigning the exact positions of the bromo, methoxy, and amine groups challenging. Single-crystal X-ray diffraction (SCXRD) provides an absolute spatial map of electron density. By determining the crystal structure, researchers can unambiguously verify the regiochemistry of the bromination steps during synthesis.

Supramolecular Potential: Hydrogen and Halogen Bonding

This molecule is a prime candidate for complex crystal engineering. It possesses:

  • Hydrogen Bond Donors: The primary amine (–NH₂) group.

  • Hydrogen Bond Acceptors: The methoxy oxygen and the pyridine ring nitrogen.

  • Halogen Bond Donors: The highly polarizable bromine atoms.

According to established principles of crystal engineering[1], is a highly directional non-covalent interaction driven by the "σ-hole"—a region of positive electrostatic potential on the outer surface of the halogen atom. The interplay between classical hydrogen bonds and orthogonal halogen bonds dictates the crystal packing, solubility, and thermal stability of the active pharmaceutical ingredient (API) intermediate.

Interactions Center 3,5-Dibromo-6-methoxy- pyridin-2-ylamine HBD Amine Group (H-Bond Donor) Center->HBD Motif 1 HBA Methoxy / Pyridine N (H-Bond Acceptor) Center->HBA Motif 2 XBD Bromine Atoms (Halogen Bond Donor) Center->XBD Motif 3 HBD->HBA Intermolecular H-Bond XBD->HBA Halogen Bond (σ-hole)

Fig 1: Supramolecular interaction network driven by competitive hydrogen and halogen bonding motifs.

Step-by-Step Methodological Workflow

The following protocol outlines a self-validating system for structural elucidation. Each physical and computational step is designed to minimize error and maximize the signal-to-noise ratio of the final electron density map.

Crystal Engineering and Growth (Vapor Diffusion)

Protocol:

  • Dissolve 20 mg of the purified compound (>99% by HPLC) in 0.5 mL of ethyl acetate inside a 2-dram inner vial.

  • Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of pentane.

  • Cap the outer vial tightly and leave undisturbed at 298 K in a vibration-free environment for 48–72 hours.

Causality: Slow evaporation of halogenated solvents often leads to "oiling out" or the formation of undesired solvates. Vapor diffusion utilizes the high vapor pressure of pentane, which slowly diffuses into the ethyl acetate. This gradually lowers the dielectric constant of the solvent mixture, gently pushing the polar molecule into a state of controlled supersaturation, yielding high-quality, defect-free single crystals.

Data Collection Parameters

Protocol:

  • Select a crystal of optimal dimensions (e.g., 0.15 × 0.10 × 0.08 mm) using a polarized optical microscope.

  • Coat the crystal in paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

Causality: Mo Kα radiation is specifically chosen over Cu Kα to minimize severe X-ray absorption effects caused by the two heavy bromine atoms (Z=35). Cooling to 100 K is critical; it freezes out dynamic disorder and drastically reduces atomic displacement parameters (ADPs). This reduction in thermal smearing is absolutely necessary to resolve the faint electron density of the amine hydrogen atoms against the overwhelming scattering power of the bromines.

Phase Solution and Least-Squares Refinement

Protocol:

  • Integrate the raw frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Solve the phase problem using [2] via intrinsic phasing.

  • Refine the structural model using full-matrix least-squares on F2 with , operated through the [3].

  • Locate non-hydrogen atoms from the difference Fourier map and refine them anisotropically.

  • Locate the amine hydrogen atoms from the residual electron density map and refine them freely (applying DFIX restraints only if necessary to maintain ideal N–H bond lengths of ~0.88 Å).

Causality: Intrinsic phasing is mathematically robust for heavy-atom structures, rapidly identifying the Br atoms. The refinement process acts as a self-validating mathematical proof: as the model accurately reflects the physical crystal, the discrepancy factors ( R1​ and wR2​ ) converge to minimal values, and the residual electron density map ( Δρ ) flattens, proving the structural assignment is correct.

Workflow A Sample Preparation (Purity >99%) B Crystal Growth (Vapor Diffusion) A->B C Data Collection (100 K, Mo Kα) B->C D Structure Solution (Intrinsic Phasing) C->D E Least-Squares Refinement (Anisotropic ADPs) D->E F Validation & Deposition (CIF Generation) E->F

Fig 2: Step-by-step crystallographic workflow from sample preparation to final CIF validation.

Quantitative Data and Structural Parameters

To benchmark the success of the refinement, the resulting crystallographic data must align with expected theoretical values for highly halogenated pyridines. Below are the representative parameters and supramolecular metrics indicative of a successful, high-quality structural elucidation for this class of compounds.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Empirical Formula C₆H₆Br₂N₂O
Formula Weight 281.94 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c (Typical for this scaffold)
Absorption Coefficient ( μ ) ~11.5 mm⁻¹
Goodness-of-fit (GooF) on F2 1.000 – 1.050
Final R indices[ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.110
Largest diff. peak and hole ( Δρ ) ~0.85 and -0.75 e·Å⁻³ (Located near Br atoms)

Table 2: Expected Supramolecular Interactions (Hydrogen and Halogen Bonds)

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle (°)Structural Role
Hydrogen Bond N1 (Amine)O1 (Methoxy)2.85 – 2.95150 – 170Intramolecular stabilization
Hydrogen Bond N1 (Amine)N2 (Pyridine)2.90 – 3.05145 – 1651D Polymeric chain formation
Halogen Bond C3-Br1N2 (Pyridine)3.10 – 3.25165 – 1752D Sheet cross-linking
Halogen Bond C5-Br2O1 (Methoxy)3.15 – 3.30160 – 1753D Network expansion

Note: Halogen bond distances are strictly defined as being shorter than the sum of the van der Waals radii of the interacting atoms (Br: 1.85 Å, N: 1.55 Å, O: 1.52 Å), with an interaction angle approaching 180° due to the localized nature of the σ-hole.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514-2524.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Executive Summary The synthesis of highly functionalized pyridine building blocks is a critical pathway in modern drug discovery, particularly for the development of kinase inhibitors and advanced cross-coupling precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine building blocks is a critical pathway in modern drug discovery, particularly for the development of kinase inhibitors and advanced cross-coupling precursors. This application note details a highly efficient, regioselective protocol for the synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine from 6-methoxy-pyridin-2-ylamine. By leveraging the synergistic electronic effects of the substrate's substituents, this methodology provides a high-yielding, self-validating workflow utilizing N-Bromosuccinimide (NBS) under mild conditions.

Mechanistic Rationale & Experimental Design

The success of this protocol relies on the precise manipulation of Electrophilic Aromatic Substitution ( SE​Ar ) kinetics. Pyridine rings are inherently electron-deficient and typically resist electrophilic attack. However, the starting material, 6-methoxy-pyridin-2-ylamine, possesses two strong electron-donating groups (EDGs): an amino group at the C2 position and a methoxy group at the C6 position.

Both substituents are strongly ortho/para directing.

  • The C2-amino group directs electrophiles to the C3 (ortho) and C5 (para) positions.

  • The C6-methoxy group simultaneously directs electrophiles to the C5 (ortho) and C3 (para) positions.

This synergistic activation creates localized nodes of high electron density specifically at C3 and C5, making them highly susceptible to electrophilic bromination [1]. We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) rather than elemental bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of the bromonium ion ( Br+ ), which prevents uncontrolled polybromination, oxidative degradation of the primary amine, and the generation of highly corrosive hydrogen bromide gas [1].

Experimental Workflow Visualization

Synthesis SM 6-Methoxy-pyridin-2-ylamine (Substrate) Reaction Electrophilic Aromatic Bromination (C3 & C5 Activation) SM->Reaction Reagents NBS (2.05 eq) Acetonitrile, 0 °C -> RT Reagents->Reaction Workup Aqueous Quench (Na2S2O3) Liquid-Liquid Extraction Reaction->Workup 2-4 hours Purification Silica Gel Chromatography (Hexanes / EtOAc) Workup->Purification Organic Phase Product 3,5-Dibromo-6-methoxy- pyridin-2-ylamine Purification->Product Pure Fractions

Figure 1: Workflow for the regioselective bromination of 6-methoxy-pyridin-2-ylamine.

Quantitative Data & Reagent Specifications

To ensure reproducibility across different scales, the following stoichiometric table must be adhered to.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
6-Methoxy-pyridin-2-ylamine 124.141.001.24 g10.0 mmolSubstrate
N-Bromosuccinimide (NBS) 177.982.053.65 g20.5 mmolBrominating Agent
Acetonitrile (Anhydrous) 41.05Solvent50 mL-Reaction Medium
Na2​S2​O3​ (Sat. Aqueous) 158.11Excess20 mL-Quenching Agent

Step-by-Step Synthesis Protocol

Step 1: Substrate Preparation

  • Action: In a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 1.24 g (10.0 mmol) of 6-methoxy-pyridin-2-ylamine in 50 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS into hypobromous acid, ensuring the stoichiometric availability of the electrophile and preventing unwanted side reactions.

Step 2: Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Causality: The initial electrophilic bromination is highly exothermic. Lowering the thermal energy of the system prevents uncontrolled reaction kinetics and minimizes the formation of oxidative degradation byproducts.

Step 3: Electrophile Addition

  • Action: Add 3.65 g (20.5 mmol, 2.05 eq) of N-Bromosuccinimide (NBS) portion-wise over a period of 15 minutes.

  • Causality: Stepwise addition maintains a low steady-state concentration of the reactive bromonium species, favoring the kinetically controlled regioselective substitution at the C3 and C5 positions without over-oxidizing the substrate.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the second bromination event to completion. The second bromination is slightly slower due to the electron-withdrawing nature of the first inserted bromine atom.

Step 5: Quenching & Workup

  • Action: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Causality: Thiosulfate acts as a reducing agent, converting any residual electrophilic bromine or unreacted NBS into inert, water-soluble bromide salts. This halts the reaction definitively and prevents downstream oxidation during purification.

Step 6: Isolation & Purification

  • Action: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Causality: Silica gel chromatography effectively separates the highly non-polar dibrominated target compound from the highly polar succinimide byproduct (generated from NBS) and any trace monobrominated intermediates.

Self-Validating Quality Control (QC)

A robust protocol must act as a self-validating system. To guarantee the structural integrity and purity of the synthesized 3,5-Dibromo-6-methoxy-pyridin-2-ylamine [2], the following analytical checkpoints must be met:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) analysis (eluent: 30% EtOAc/Hexanes) must show the complete consumption of the starting material (lower Rf​ ) and the appearance of a single major product spot (higher Rf​ , strongly UV active).

  • Mass Spectrometry (LC-MS): The product must exhibit a characteristic isotopic pattern for a dibrominated species. The [M+H]+ peaks must appear at m/z 280.9, 282.9, and 284.9 in a strict 1:2:1 relative abundance ratio , confirming the incorporation of exactly two bromine isotopes ( 79Br and 81Br ).

  • Nuclear Magnetic Resonance ( 1H NMR): In CDCl3​ , the spectrum must show the complete absence of the C3 and C5 protons (which appear as coupled doublets in the starting material). The definitive proof of structural success is the presence of a single, sharp aromatic singlet integrating to 1H (representing the isolated C4 proton) in the 7.6–7.9 ppm region.

References

Application

Application Notes and Protocols for the Functionalization of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine at the Bromo Positions

Introduction: The Strategic Importance of Functionalized Aminopyridines The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. Its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, makes it a valuable pharmacophore. The targeted functionalization of polysubstituted aminopyridines, such as 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, offers a powerful strategy for the rapid generation of diverse chemical libraries for drug discovery and development. The two bromine atoms at the C3 and C5 positions serve as versatile handles for the introduction of a wide range of substituents through modern cross-coupling methodologies. This application note provides a detailed guide to the strategic functionalization of this key intermediate, with a focus on achieving regioselective transformations.

Understanding the Reactivity Landscape: The Influence of Substituents

The regiochemical outcome of cross-coupling reactions on 3,5-Dibromo-6-methoxy-pyridin-2-ylamine is governed by the electronic and steric environment of the two bromine atoms. The pyridine nitrogen, being electron-withdrawing, generally increases the electrophilicity of the C-Br bonds, making them susceptible to oxidative addition by a palladium(0) catalyst.

The 2-amino and 6-methoxy groups are both electron-donating through resonance, which can modulate the reactivity of the adjacent C-Br bonds. However, the position of these substituents is critical. The 2-amino group is expected to have a more pronounced electronic effect on the C3-Br bond, while the 6-methoxy group will primarily influence the C5-Br bond. In many cases of dihalogenated pyridines, the halogen atom at the position with lower electron density (more electrophilic) is more reactive towards oxidative addition.[1][2]

Furthermore, the amino group at the C2 position can act as a directing group, potentially influencing the regioselectivity of the reaction by coordinating to the palladium catalyst and favoring functionalization at the proximate C3 position.[2] The choice of catalyst, ligand, and reaction conditions can be strategically employed to overcome these intrinsic biases and achieve selective functionalization at either the C3 or C5 position.

Key Functionalization Strategies

The introduction of new carbon-carbon and carbon-nitrogen bonds at the bromo positions of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine can be effectively achieved through several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) and (sp²-sp³) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.

Regioselectivity Considerations: In the case of 3,5-dibromo-2-aminopyridine derivatives, the C3-Br bond is often more reactive towards oxidative addition due to the electronic influence and potential directing effect of the adjacent amino group.[5] However, the choice of a bulky phosphine ligand can sometimes favor reaction at the less sterically hindered C5 position.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient route to synthesize aryl and heteroaryl alkynes by reacting a terminal alkyne with an organic halide.[6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Mechanistic Rationale: The generally accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Reaction Conditions: The Sonogashira reaction is typically carried out under mild, anhydrous, and anaerobic conditions.[7] The choice of the palladium catalyst, copper source, and amine base is critical for achieving high yields.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide.[8] This reaction has broad substrate scope, allowing for the introduction of a wide variety of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle is understood to proceed via:

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.

Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand.[9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the catalytic cycle.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective Monofunctionalization (Presumed C3-selectivity)

This protocol aims for the selective functionalization at the more reactive C3 position by using a limited amount of the coupling partner.

monofunctionalization_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, Pd catalyst, and ligand in a Schlenk flask. B Add anhydrous, degassed solvent. A->B C Add base. B->C D Add coupling partner (1.0 - 1.2 eq). C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Perform aqueous work-up and extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: General workflow for regioselective monofunctionalization.

Table 1: Recommended Conditions for Monofunctionalization

Reaction TypePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9512-24
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N / DIPEATHF or DMFRoom Temp. - 604-16
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene or Dioxane80-11012-24
Protocol 2: Difunctionalization

This protocol is designed to functionalize both bromine atoms. This can be achieved in a one-pot reaction by using an excess of the coupling partner or in a stepwise manner.

difunctionalization_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, Pd catalyst, and ligand in a Schlenk flask. B Add anhydrous, degassed solvent. A->B C Add base. B->C D Add coupling partner (>2.2 eq). C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Perform aqueous work-up and extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Sources

Method

Application Note: Regioselective Nucleophilic Substitution of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Executive Summary & Mechanistic Rationale The functionalization of polyhalogenated pyridines is a fundamental transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of polyhalogenated pyridines is a fundamental transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors[1]. The compound 3,5-dibromo-6-methoxy-pyridin-2-ylamine (CAS: 1261269-56-0) presents a unique catalytic challenge. Due to the dual electron-donating (+M) effects of the 2-amino and 6-methoxy groups, the pyridine ring is highly electron-rich. This electronic saturation inherently deactivates the core toward classical Nucleophilic Aromatic Substitution (SNAr), necessitating the use of transition-metal-catalyzed cross-coupling (a form of catalytic nucleophilic substitution) to introduce amine, alkoxide, or carbon nucleophiles[2].

Causality of Regioselectivity

In this highly functionalized scaffold, the two carbon-bromine bonds exist in distinct microenvironments:

  • C3 Position : Ortho to the primary amine (-NH 2​ ) and para to the methoxy (-OMe) group.

  • C5 Position : Para to the primary amine (-NH 2​ ) and ortho to the methoxy (-OMe) group.

Because both positions are electronically deactivated, regiocontrol is primarily governed by steric hindrance and ligand-metal dynamics during the Pd(0) oxidative addition step. The -OMe group at C6 is sterically more demanding than the planar -NH 2​ group at C2. By tuning the steric bulk and bite angle of the phosphine ligand, the site of nucleophilic substitution can be precisely directed. Bidentate ligands with wide bite angles (e.g., Xantphos) thermodynamically favor the less hindered C5 position. Conversely, bulky monodentate ligands (e.g., BrettPhos) can be utilized to force oxidative addition at the C3 position via directing-group effects from the adjacent amine[3].

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various ligands and bases were screened for the amination of 3,5-dibromo-6-methoxy-pyridin-2-ylamine with morpholine. The quantitative data below illustrates the causality behind the selected reaction parameters.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)C5:C3 RatioYield (%)
1 Pd 2​ (dba) 3​ Xantphos Cs 2​ CO 3​ 1,4-Dioxane10092 : 8 85
2Pd 2​ (dba) 3​ BINAPCs 2​ CO 3​ 1,4-Dioxane10060 : 4054
3 Pd(OAc) 2​ BrettPhos K 3​ PO 4​ t-AmylOH9012 : 88 78
4Pd 2​ (dba) 3​ XantphosNaOtBu1,4-Dioxane100Decomp.<10

Data Insights & Causality:

  • Base Selection (Entry 1 vs. 4) : The choice of Cs 2​ CO 3​ over NaOtBu is a critical self-validating parameter. Strong alkoxide bases deprotonate the unprotected 2-amino group, generating a strongly coordinating anionic species that poisons the Pd catalyst and causes substrate decomposition. Cs 2​ CO 3​ provides sufficient basicity to facilitate transmetalation without compromising the primary amine.

  • Ligand Geometry (Entry 1 vs. 3) : Xantphos provides a rigid, wide bite angle that accommodates the transition state for C5 oxidative addition, yielding excellent regioselectivity. BrettPhos shifts the preference toward C3, demonstrating true ligand-controlled divergence.

Visualizing the Catalytic Pathways

Regioselectivity SM 3,5-Dibromo-6-methoxy-pyridin-2-ylamine (Sterically & Electronically Complex) Cond1 Pd2(dba)3 / Xantphos (Wide Bite Angle) SM->Cond1 Path A Cond2 Pd(OAc)2 / BrettPhos (Bulky Monodentate) SM->Cond2 Path B Prod5 C5-Substitution Product (Major Pathway) Cond1->Prod5 >9:1 Regioselectivity (Steric avoidance of OMe) Prod3 C3-Substitution Product (Orthogonal Pathway) Cond2->Prod3 >8:1 Regioselectivity (NH2 Directing Effect)

Ligand-controlled divergent regioselective nucleophilic substitution pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-Br Complex Pd0->PdII_OA Oxidative Addition (Regioselective) PdII_TM Pd(II) Ar-Nuc Complex PdII_OA->PdII_TM Nucleophilic Attack (Amine + Base) PdII_TM->Pd0 Reductive Elimination (Product Release)

Palladium-catalyzed cycle for regioselective nucleophilic substitution.

Step-by-Step Experimental Protocols

Protocol A: C5-Regioselective Amination (Xantphos-Mediated)

This protocol describes the regioselective substitution of the C5 bromide with a secondary amine (morpholine). It is designed as a self-validating system where reaction progress can be definitively monitored by distinct LC-MS mass shifts.

Materials:

  • 3,5-Dibromo-6-methoxy-pyridin-2-ylamine (1.0 equiv, 1.0 mmol)

  • Morpholine (1.2 equiv, 1.2 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic Species : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Pd 2​ (dba) 3​ and Xantphos. Evacuate and backfill the flask with ultra-pure Argon three times.

    • Causality: Pd(0) complexes are highly sensitive to oxidation; strict anaerobic conditions ensure the active catalyst is not prematurely deactivated to Pd(II) oxides, which would stall the catalytic cycle.

  • Substrate Addition : Add 3,5-dibromo-6-methoxy-pyridin-2-ylamine and Cs 2​ CO 3​ to the flask under a positive stream of Argon.

  • Solvent & Nucleophile Introduction : Inject anhydrous 1,4-dioxane followed by morpholine via syringe.

    • Causality: Dioxane is chosen for its boiling point (101 °C) and its ability to solubilize the organic components while maintaining the inorganic base as a finely dispersed suspension. This controls the rate of transmetalation and prevents localized basicity spikes that could degrade the substrate.

  • Thermal Activation : Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint : Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation: The starting material exhibits a characteristic dibromo isotope pattern (M, M+2, M+4 at m/z ~282). The successful C5-substitution will show a single-bromo isotope pattern (M, M+2 at m/z ~288 for morpholine addition), confirming monoadduct formation and validating the reaction's progress before workup.

  • Workup & Isolation : Cool the mixture to room temperature, filter through a pad of Celite to remove the inorganic salts and palladium black, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-substituted product.

Protocol B: C3-Regioselective Substitution (BrettPhos-Mediated)

To invert the regioselectivity to the C3 position, the protocol is adjusted to utilize Pd(OAc) 2​ and BrettPhos in t-Amyl alcohol at 90 °C. The bulky BrettPhos ligand interacts with the substrate's steric profile, leveraging the smaller spatial requirement of the C2-amine compared to the C6-methoxy group to drive oxidative addition at C3. The validation checkpoint remains identical, though the retention time of the C3-isomer will differ slightly on reverse-phase HPLC[3].

References

  • 5-Bromo-3-(piperidin-4-yl)
  • Source: nih.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Welcome to the advanced troubleshooting and optimization guide for the synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine. This resource is designed for drug development professionals and synthetic chemists who require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization guide for the synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine. This resource is designed for drug development professionals and synthetic chemists who require high-yield, reproducible halogenation of electron-rich aminopyridines.

Mechanistic Foundations: The "Why" Behind the Protocol

To optimize a reaction, one must first understand the electronic environment of the substrate. The synthesis relies on the electrophilic aromatic bromination of 2-amino-6-methoxypyridine.

Both the amino ( −NH2​ ) and methoxy ( −OCH3​ ) groups are strongly electron-donating via resonance. In the pyridine ring, the −NH2​ group directs electrophiles to its ortho (C3) and para (C5) positions. Simultaneously, the −OCH3​ group directs electrophiles to its para (C3) and ortho (C5) positions. This creates a synergistic activation at the C3 and C5 carbons, making them highly susceptible to electrophilic attack[1].

N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine, which prevents the over-oxidation of the sensitive primary amine[2]. The first bromination occurs rapidly. However, the introduction of the first bromine atom withdraws electron density via induction, slightly deactivating the ring and requiring longer reaction times or slight warming for the second bromination to reach completion.

Mechanism SM 2-Amino-6-methoxypyridine Act Synergistic Activation (C3 & C5 positions) SM->Act Electronic Effects Int Mono-bromo Intermediate (Fast Addition) Act->Int +1.0 eq NBS (0°C) Prod 3,5-Dibromo-6-methoxy- pyridin-2-ylamine Int->Prod +1.05 eq NBS (RT, Slower)

Electrophilic aromatic substitution pathway for dibromination of 2-amino-6-methoxypyridine.

Reaction Condition Optimization Data

Selecting the correct solvent and stoichiometric ratios is critical to preventing side reactions. Acetonitrile (MeCN) is the optimal solvent because it fully dissolves both the starting material and NBS, while stabilizing the polar Wheland intermediate during substitution[3].

ParameterCondition A (Sub-optimal)Condition B (Sub-optimal)Optimized Condition
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Acetonitrile (MeCN)
NBS Equivalents 2.0 eq2.2 eq2.05 – 2.1 eq
Temperature Room Temperature (RT)0 °C to RT0 °C to RT
Isolated Yield ~65%~70%>85%
Primary Issue Incomplete reaction (Mono-bromo)Difficult aqueous workupClean, complete conversion

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step until the validation criteria for the current step are met.

Step 1: Preparation & Initiation

  • Action: Dissolve 2-amino-6-methoxypyridine (1.0 eq) in anhydrous Acetonitrile to create a 0.2 M solution.

  • Validation Check: Visually inspect the flask. The solution must be completely clear. A cloudy suspension indicates degraded starting material or moisture contamination, which will consume NBS.

Step 2: First Bromination (Exothermic Control)

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Add freshly recrystallized NBS (1.05 eq) portion-wise over 15 minutes to prevent thermal spiking.

  • Validation Check: After 30 minutes of stirring, pull an aliquot for LCMS. The mass spectrum must show the mono-bromo intermediate ( [M+H]+≈203/205 ). The starting material mass ( [M+H]+≈125 ) should be <5%.

Step 3: Second Bromination (Kinetic Push)

  • Action: Add the remaining NBS (1.05 eq) portion-wise. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the mono-bromo spot and the emergence of a single, less polar spot ( Rf​≈0.6 ) validates completion. LCMS must confirm the dibromo product's distinct isotopic pattern ( [M+H]+≈281/283/285 in a 1:2:1 ratio).

Step 4: Quench & Workup

  • Action: Quench the reaction by adding 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Validation Check: The characteristic yellow/orange tint of active bromine must immediately dissipate, yielding a pale or colorless organic layer. If the yellow color persists, add more Na2​S2​O3​ .

Step 5: Isolation & Purification

  • Action: Extract the mixture with Ethyl Acetate. Wash the organic layer with 0.5 M NaOH (to remove succinimide), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / Impurities LCMS Perform LCMS/TLC Analysis Start->LCMS Mono Mono-bromo Detected LCMS->Mono Ox Dark Oxidation Byproducts LCMS->Ox Succ Succinimide Contamination LCMS->Succ Sol1 Titrate NBS & Ensure 2.1 eq Mono->Sol1 Sol2 Strict 0°C Addition Control Ox->Sol2 Sol3 Wash with 0.5 M NaOH Succ->Sol3

Troubleshooting decision tree for common synthesis failures and low yields.

Q1: My final product is heavily contaminated with succinimide. How can I remove it without losing yield during chromatography? A1: Succinimide is a direct byproduct of NBS bromination. While it is somewhat water-soluble, simple neutral aqueous washes often fail to remove it entirely because it partitions well into polar organic solvents like Ethyl Acetate. Solution: Succinimide is weakly acidic ( pKa​≈9.5 ). During your workup, wash the organic layer with cold 0.5 M NaOH. This deprotonates the succinimide, forcing it entirely into the aqueous phase. Validate its removal by checking the 1H NMR for the disappearance of the strong singlet at ~2.7 ppm.

Q2: LCMS shows a mass of 203/205 (mono-bromo) even after adding 2.1 equivalents of NBS. Why did the reaction stall? A2: The first bromination is highly favored, but the resulting mono-bromo intermediate is electronically deactivated compared to the starting material due to the inductive electron-withdrawing effect of the first bromine atom. If your NBS is old, it has likely absorbed moisture and degraded into succinimide and hydrobromic acid, meaning the active Br+ concentration has dropped below the required stoichiometric threshold for the slower second step. Solution: Always titrate your NBS or recrystallize it from boiling water prior to use. If a reaction stalls, add an additional 0.15 eq of fresh NBS and monitor via LCMS.

Q3: The reaction mixture turned black immediately upon NBS addition, and the final yield is extremely low. What caused this? A3: This is a classic sign of amine oxidation. The bromination of electron-rich aminopyridines is highly exothermic. If NBS is added too quickly or at room temperature, localized heat spikes promote the destructive oxidation of the primary amine rather than ring substitution. Solution: Strictly adhere to temperature controls. Ensure the reaction is at exactly 0 °C before adding NBS, and add the reagent in small portions, allowing thermal equilibration between each addition.

References

  • [2] 5-Bromo-3,4-dimethylpyridin-2(1H)-one | 197367-83-2 , Benchchem,

  • [1] 3-Amino-2-bromo-6-methoxypyridine | CAS 135795-46-9 , Benchchem,

  • [3] 1211533-83-3 | 5-Bromo-6-methoxypyridin-2-amine , Ambeed,

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3,5-Dibromo- vs. 3,5-Dichloro-6-methoxy-pyridin-2-ylamine in Drug Discovery

Executive Summary The 2-aminopyridine scaffold is a privileged "hinge-binding" motif in kinase inhibitor design, where the pyridine nitrogen accepts a hydrogen bond and the exocyclic amine donates one to the kinase backb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyridine scaffold is a privileged "hinge-binding" motif in kinase inhibitor design, where the pyridine nitrogen accepts a hydrogen bond and the exocyclic amine donates one to the kinase backbone[1]. When optimizing these scaffolds, researchers frequently utilize halogenated precursors like 3,5-Dibromo-6-methoxy-pyridin-2-ylamine (CAS: 1261269-56-0) and 3,5-Dichloro-6-methoxy-pyridin-2-ylamine (CAS: 1261269-27-5). While structurally analogous, their reactivity profiles dictate entirely different synthetic strategies. This guide objectively compares their performance, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality & Structural Analysis

Understanding the divergent reactivity of these two building blocks requires analyzing their electronic and thermodynamic properties:

  • Electronic Deactivation of SNAr: Both the C2-amino and C6-methoxy groups act as strong electron-donating groups (EDGs) via resonance (+M effect). This renders the pyridine core highly electron-rich, effectively shutting down standard Nucleophilic Aromatic Substitution (SNAr) pathways at the 3 and 5 positions. Consequently, functionalization strictly requires transition-metal catalysis or halogen-metal exchange.

  • Bond Dissociation Energy (BDE) & Oxidative Addition: The fundamental driver of their reactivity difference is the BDE of the carbon-halogen bonds. The C-Br bond (~68 kcal/mol) readily undergoes oxidative addition with standard Pd(0) catalysts at mild temperatures. In contrast, the C-Cl bond (~81 kcal/mol) is highly resistant, requiring elevated temperatures and specialized, electron-rich dialkylbiaryl phosphine ligands to force the reaction.

  • Metabolic Stability in Drug Design: Brominated aromatics are often considered metabolic liabilities due to their susceptibility to CYP450-mediated oxidative dehalogenation and glutathione conjugation. Substituting bromine for chlorine significantly enhances the metabolic half-life of the final Active Pharmaceutical Ingredient (API)[2]. Thus, the dibromo analog is an ideal versatile synthetic building block, while the dichloro analog is often preferred as a robust final drug candidate.

Quantitative Reactivity Profile

The following table summarizes the objective performance differences between the two analogs across standard synthetic transformations:

Reaction Parameter3,5-Dibromo-6-methoxy-pyridin-2-ylamine3,5-Dichloro-6-methoxy-pyridin-2-ylamineMechanistic Causality
Suzuki-Miyaura Coupling High reactivity (Pd(PPh3)4, 60 °C)Low reactivity (Requires Pd(dppf)Cl2, >100 °C)Lower C-Br BDE facilitates rapid Pd(0) oxidative addition.
Buchwald-Hartwig Amination Standard conditions (RuPhos, 80 °C)Forcing conditions (BrettPhos, 100–110 °C)Bulky, electron-rich ligands needed to overcome C-Cl activation barrier[3].
Halogen-Metal Exchange Instantaneous (n-BuLi, -78 °C)Sluggish / Competing ortho-deprotonationBromine's higher polarizability allows rapid lithium-halogen exchange.
SNAr Reactivity InertInertPyridine ring is highly electron-enriched by -NH2 and -OMe groups.
Metabolic Stability (HLM) Moderate (Prone to dehalogenation)High (Resistant to CYP450 cleavage)Stronger C-Cl bond resists enzymatic oxidation in vivo[2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify causality and reaction success without relying solely on final isolation.

Protocol A: Mild Site-Selective Suzuki-Miyaura Coupling of the Dibromo Analog

Objective: Introduce an aryl group selectively at the less sterically hindered C5 position.

  • Reagents: 3,5-Dibromo-6-methoxy-pyridin-2-ylamine (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture by sparging with argon for 15 minutes to prevent catalyst oxidation.

    • Charge a Schlenk flask with the dibromopyridine, boronic acid, and Pd(PPh3)4.

    • Add the degassed solvent and aqueous Na2CO3.

    • Heat the biphasic mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoints:

    • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the dibromo starting mass (m/z 282/284/286) is depleted, and the mono-coupled product mass appears. The absence of di-coupled product validates the stoichiometric control and steric preference for the C5 position.

    • Regiochemical Validation: Post-isolation, acquire a 2D NOESY NMR spectrum. A strong spatial correlation (cross-peak) between the newly introduced aryl protons and the C6-methoxy protons validates that coupling occurred at C5, rather than at C3.

Protocol B: Forcing Buchwald-Hartwig Amination of the Dichloro Analog

Objective: Form a C-N bond at the C5 position by overcoming the high C-Cl activation barrier using specialized ligands[3].

  • Reagents: 3,5-Dichloro-6-methoxy-pyridin-2-ylamine (1.0 eq), Secondary Amine (1.5 eq), Pd2(dba)3 (0.04 eq), BrettPhos (0.08 eq), NaOtBu (2.0 eq).

  • Solvent: Anhydrous Toluene.

  • Procedure:

    • In a glovebox, charge a pressure vial with the dichloropyridine, Pd2(dba)3, BrettPhos, and NaOtBu.

    • Add anhydrous toluene and the secondary amine. Seal the vial with a PTFE septum.

    • Heat the reaction vigorously at 105 °C for 16 hours.

  • Self-Validation Checkpoints:

    • Visual Catalyst Validation: Upon reaching ~60 °C, the reaction must transition from a yellow suspension to a deep burgundy homogeneous solution. This color change is the self-validating signature of the active Pd(0)-BrettPhos complex forming. If it remains yellow or turns black (Pd black precipitation), the catalytic cycle has failed.

    • Side-Reaction Monitoring: Because forcing conditions are used, protodehalogenation is a competing pathway. LC-MS IPC must specifically monitor for the des-chloro byproduct (m/z 159). The protocol is considered successful and validated if the product-to-byproduct ratio exceeds 10:1.

Reaction Pathway Visualization

ReactivityMap Dibromo 3,5-Dibromo-6-methoxy- pyridin-2-ylamine Pd_Mild Mild Pd Catalysis (e.g., Pd(PPh3)4, 60°C) Dibromo->Pd_Mild C-Br Oxidative Addition Dichloro 3,5-Dichloro-6-methoxy- pyridin-2-ylamine Dichloro->Pd_Mild C-Cl Bond Intact Pd_Forcing Forcing Pd Catalysis (e.g., BrettPhos, 100°C) Dichloro->Pd_Forcing C-Cl Oxidative Addition Product_Br Coupled Product (High Yield) Pd_Mild->Product_Br No_Rxn No Reaction (Starting Material Recovered) Pd_Mild->No_Rxn Product_Cl Coupled Product (Moderate Yield) Pd_Forcing->Product_Cl

Orthogonal reactivity pathways of dibromo vs. dichloro 2-aminopyridines under Pd catalysis.

References

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: Organic Letters (via PubMed Central) URL: [Link]

  • Title: A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-3,5-Dichloro-1-(1-cyclopropyl-2-methoxyethyl)-2-aminopyridine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

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